9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
BenchChem offers high-quality 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-(1-benzylpiperidin-4-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O3/c32-28-24-11-12-27-25(29(24)33-19-26(28)22-9-5-2-6-10-22)18-31(20-34-27)23-13-15-30(16-14-23)17-21-7-3-1-4-8-21/h1-12,19,23H,13-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVFBZOCPJGGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available literature.
Chemical Structure and Properties
The molecular structure of this compound features a complex arrangement that includes a benzylpiperidine moiety and a chromeno[8,7-e][1,3]oxazine core. Its chemical formula is , indicating the presence of multiple functional groups that may contribute to its biological properties.
Antiviral Activity
Research indicates that derivatives of piperidine compounds often exhibit significant antiviral properties. For instance, studies on similar structures have shown activity against various viruses, including HIV and herpes simplex virus (HSV) . The compound may share these properties due to its structural similarities.
Antibacterial and Antifungal Properties
Compounds with piperidine structures have been documented to possess antibacterial and antifungal activities. For example, derivatives have been tested against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating moderate to strong inhibitory effects . The compound's potential efficacy against these pathogens warrants further investigation.
Neurological Implications
There is a growing interest in the role of benzylpiperidine derivatives in treating neurological disorders. Some studies suggest that such compounds may act as antagonists at muscarinic receptors, which could be beneficial in managing conditions like Alzheimer's disease . The specific activity of 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one in this context remains to be fully elucidated.
The mechanisms through which 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its biological effects are likely multifaceted:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
- Modulation of Neurotransmitter Systems : The interaction with muscarinic receptors suggests a potential for modulating cholinergic signaling pathways.
- Antimicrobial Action : The structural features may allow for interaction with bacterial cell membranes or essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
These findings indicate a promising avenue for further research into the biological activity of 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The benzylpiperidine moiety enables alkylation and acylation reactions. Key findings include:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I) in CH₃CN, 60°C | Substitution at the piperidine nitrogen | 65–78% | |
| Acylation | AcCl, Et₃N, DCM, 0°C → RT | Acetylated piperidine derivative | 82% |
These reactions often proceed via an SN2 mechanism, with steric hindrance from the benzyl group influencing regioselectivity.
Oxazine Ring Functionalization
The oxazine core undergoes selective ring-opening and electrophilic substitution:
Acid-Catalyzed Ring Opening
-
Conditions : HCl (conc.), H₂O/EtOH (1:1), reflux (12 h)
-
Product : Corresponding diol intermediate via cleavage of the oxazine oxygen
-
Yield : 58%
Electrophilic Aromatic Substitution
| Reaction | Electrophile | Position | Catalyst | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to O | – | 45% |
| Sulfonation | SO₃, H₂SO₄ | Meta to N | – | 37% |
The electron-donating methoxy group (if present) directs electrophiles to specific positions.
Chromene Ring Reactivity
The chromene component participates in cycloaddition and oxidation:
Diels-Alder Cycloaddition
-
Dienophile : Maleic anhydride, toluene, 110°C
-
Product : Six-membered adduct with retained stereochemistry
-
Yield : 71%
Oxidation
-
Reagent : KMnO₄, H₂O, 80°C
-
Product : Chromen-4-one derivative
-
Yield : 63%
Reductive Amination and Hydrogenolysis
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogenolysis (Pd/C) | H₂ (1 atm), MeOH, 6 h | Debenzylated piperidine derivative | 89% |
| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH | Secondary amine formation | 76% |
Debenzylation under hydrogenation conditions is quantitative, enabling downstream modifications .
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
| Medium | Temperature | Degradation | Half-Life |
|---|---|---|---|
| pH 1.2 | 37°C | Oxazine ring | 2.1 h |
| pH 7.4 | 37°C | No degradation | >24 h |
Acidic hydrolysis targets the oxazine ring, while neutral conditions preserve integrity.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Reaction : [4+2] Cycloreversion of the chromene ring
-
Product : Ortho-quinone methide intermediate
-
Applications : Photo-triggered drug delivery systems
Key Mechanistic Insights
-
Steric Effects : The benzyl group on piperidine impedes axial attack in substitution reactions.
-
Electronic Effects : Electron-rich aromatic systems favor electrophilic substitution at para positions.
-
Solvent Dependence : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity of the piperidine nitrogen.
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, with validated protocols ensuring reproducibility.
Preparation Methods
Role of Linker Length and Substituents
The affinity and yield of the target compound are influenced by the spacer connecting the 1-benzylpiperidine and chromeno-oxazinone groups. Studies on analogous systems reveal that elongation of the alkyl chain (e.g., from methyl to butyl) enhances binding interactions with biological targets, albeit at the cost of solubility. For example, increasing the linker length from n = 0 to n = 3 improves σ₁ receptor affinity (Kᵢ = 29.2 nM to 2.97 nM). However, longer linkers may reduce aqueous solubility due to increased hydrophobicity.
Solubility and Pharmacokinetic Considerations
The introduction of a phenyl group at the 3-position of the chromeno-oxazinone core (as in the target compound) significantly decreases solubility compared to aliphatic substituents. Quantum mechanical calculations using Schrödinger’s QikProp module predict a solubility (QPlogS) of −6.156 for phenyl-substituted derivatives, nearing the lower threshold (−6.5). This necessitates formulation strategies such as salt formation or nanoparticle dispersion for in vivo applications.
Analytical Characterization
Spectral Data
- Infrared Spectroscopy (IR) : The oxazinone carbonyl stretch appears at 1680–1720 cm⁻¹, while the benzyl C–H stretches are observed at 2800–3000 cm⁻¹.
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular formula, with [M + H]⁺ peaks aligned to theoretical values (e.g., m/z 512.6 for C₃₁H₃₂N₂O₅).
- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit characteristic signals for the benzylpiperidine protons (δ 3.5–4.0 ppm) and oxazinone ring protons (δ 5.2–5.8 ppm).
Crystallographic Analysis
Single-crystal X-ray diffraction of related compounds confirms the chair conformation of the piperidine ring and the planar geometry of the oxazinone moiety. Hydrogen bonding between the oxazinone carbonyl and adjacent NH groups stabilizes the crystal lattice.
Comparative Synthesis Routes
Q & A
Q. What are the recommended synthetic routes for preparing the chromeno[8,7-e][1,3]oxazine core of this compound?
The synthesis typically involves multi-step protocols, starting with the formation of the chromeno-oxazine core via cyclocondensation of substituted phenols with aldehydes or ketones under acidic conditions. Subsequent functionalization introduces the benzylpiperidinyl and phenyl groups. Key steps include:
- Core formation : Use of catalysts like p-toluenesulfonic acid (PTSA) in refluxing ethanol .
- Piperidine substitution : Alkylation or nucleophilic substitution reactions with 1-benzylpiperidin-4-yl derivatives, requiring anhydrous conditions and bases such as K₂CO₃ .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Comprehensive characterization should include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., benzylpiperidinyl protons at δ 3.5–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₂₈H₂₇N₂O₃: 439.2015) .
- X-ray crystallography : To resolve ambiguous stereochemistry in the chromeno-oxazine ring system .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Target-based assays are recommended:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Receptor binding : Radioligand displacement assays (e.g., GPCRs or sigma receptors) to assess affinity .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from pharmacokinetic factors. Methodological approaches include:
- ADME profiling : LC-MS/MS analysis of plasma/tissue samples to measure bioavailability and metabolic stability .
- Metabolite identification : HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Protein binding assays : Equilibrium dialysis to assess serum albumin binding, which may reduce free drug concentrations .
Q. What strategies optimize the compound’s selectivity for a target enzyme isoform?
Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) can identify critical interactions. For example:
- Piperidine modification : Introducing polar groups (e.g., -OH) to enhance hydrogen bonding with isoform-specific residues .
- Chromeno-oxazine substitution : Halogenation (e.g., -Cl) to exploit hydrophobic pockets in the target active site .
- Pharmacophore modeling : Tools like Schrödinger’s Phase to prioritize derivatives with optimal steric/electronic features .
Q. How should researchers design experiments to investigate the compound’s mechanism of action when transcriptomic data conflicts with phenotypic assays?
Integrate multi-omics approaches:
- CRISPR-Cas9 screening : Identify gene knockouts that reverse the compound’s phenotypic effects .
- RNA-seq : Compare differentially expressed genes in treated vs. control cells to pinpoint pathways .
- Chemical proteomics : Use activity-based probes (ABPs) to map direct protein targets .
Methodological Challenges and Solutions
Q. What analytical techniques mitigate byproduct formation during large-scale synthesis?
- Process optimization : Switch from batch to continuous flow reactors to enhance reaction control and reduce side products .
- In-line monitoring : PAT (Process Analytical Technology) tools like FTIR or HPLC to track intermediates .
- Design of experiments (DoE) : Response surface methodology (RSM) to identify optimal temperature, solvent, and catalyst ratios .
Q. How can researchers reconcile discrepancies in reported IC₅₀ values across studies?
Standardize assay conditions:
- Buffer composition : Use identical pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .
- Data normalization : Report IC₅₀ values as mean ± SEM from ≥3 independent experiments .
Theoretical and Conceptual Frameworks
Q. How does the compound’s benzylpiperidinyl moiety influence its pharmacokinetic properties?
The benzylpiperidine group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration but potentially increasing CYP450 metabolism. Computational tools (e.g., SwissADME) predict:
Q. What theoretical models explain the compound’s mixed agonist/antagonist behavior in receptor assays?
Allosteric modulation or biased agonism hypotheses can be tested via:
- Schild analysis : Determine if the compound shifts agonist dose-response curves non-competitively .
- β-arrestin recruitment assays : TR-FRET-based systems (e.g., Tag-lite®) to assess signaling bias .
Data Presentation Guidelines
| Parameter | Example Data | Reference Technique |
|---|---|---|
| Melting point | 215–217°C | Differential scanning calorimetry (DSC) |
| Solubility (PBS) | 12.5 µg/mL at pH 7.4 | Nephelometry |
| Plasma half-life | 4.2 h (mice, IV) | LC-MS/MS |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
